1-Methyl-6-phenylquinolin-2(1H)-one
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Overview
Description
1-Methyl-6-phenylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-phenylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an aryl amine with a β-keto ester.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized versions of laboratory synthesis techniques, with a focus on yield, purity, and cost-effectiveness. Large-scale production may use continuous flow reactors and automated systems to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-6-phenylquinolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
6-Phenylquinoline: Similar structure with potential biological activities.
1-Methylquinoline: Another derivative with distinct properties.
Uniqueness
1-Methyl-6-phenylquinolin-2(1H)-one is unique due to the presence of both a methyl and a phenyl group, which may confer specific biological activities and chemical reactivity.
Properties
CAS No. |
29969-50-4 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-methyl-6-phenylquinolin-2-one |
InChI |
InChI=1S/C16H13NO/c1-17-15-9-7-13(12-5-3-2-4-6-12)11-14(15)8-10-16(17)18/h2-11H,1H3 |
InChI Key |
MXIVLNIOPYHVHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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